苯甲醛 4-喹唑啉基腙

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

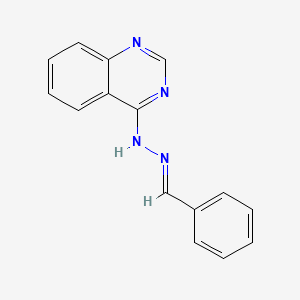

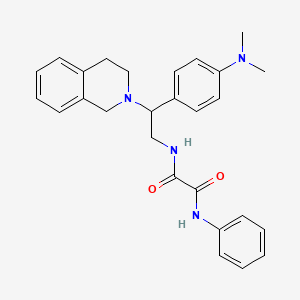

Benzaldehyde 4-quinazolinylhydrazone is an organic compound with the molecular formula C15H12N4 . It contains a total of 33 bonds, including 21 non-H bonds, 18 multiple bonds, 3 rotatable bonds, 1 double bond, 17 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 hydrazone, and 1 Pyrimidine .

Synthesis Analysis

The synthesis of hydrazones, including Benzaldehyde 4-quinazolinylhydrazone, can be achieved by combining suitable aldehydes with hydrazides . One method involves the use of hypochlorite as an oxidant in an organic medium under phase transfer catalysis .

Molecular Structure Analysis

The molecular structure of Benzaldehyde 4-quinazolinylhydrazone is characterized by a total of 33 bonds, including 21 non-H bonds, 18 multiple bonds, 3 rotatable bonds, 1 double bond, 17 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 hydrazone, and 1 Pyrimidine .

Chemical Reactions Analysis

The chemical reactions involving Benzaldehyde 4-quinazolinylhydrazone are complex and involve multiple steps. For instance, the electroreductive coupling of biomass-derived benzaldehyde offers a sustainable approach to producing value-added hydrobenzoin . The reaction involves the formation and subsequent dimerization of ketyl intermediates .

Physical And Chemical Properties Analysis

Benzaldehyde 4-quinazolinylhydrazone is an organic compound with the molecular formula C15H12N4 . It contains a total of 31 atoms, including 12 Hydrogen atoms, 15 Carbon atoms, and 4 Nitrogen atoms .

科学研究应用

合成和化学性质

苯甲醛 4-喹唑啉基腙及其衍生物在复杂杂环化合物的合成中至关重要。这些化合物作为构建稠合四环杂环的关键中间体,例如 5-芳基吲唑并[3,2-b]喹唑啉-7(5H)-酮,通过 Ullmann 型反应,这是有机化学中创建复杂分子结构的基础(董盛晨等,2013)。这一过程突出了使用此类腙在开发稠合四环骨架中的效率,这对于药物和材料科学至关重要。

此外,涉及 2-溴醛、苄胺和叠氮化钠的铜催化多组分多米诺反应,用于组装喹唑啉衍生物,突出了涉及苯甲醛衍生物的反应的多功能性(徐成等,2016)。该方法展示了构建 C-N 键的有效策略,这对于开发各种生物活性化合物至关重要。

生物活性

苯甲醛 4-喹唑啉基腙化合物在药物化学中也发挥着重要作用,特别是在合成具有潜在抗菌和抗炎特性的化合物方面。例如,一系列新合成的腙的喹唑啉酮衍生物已被评估其抗炎和抗菌活性,显示出作为治疗剂的希望(Bhavna Kandpal 等,2015)。这项研究表明苯甲醛 4-喹唑啉基腙衍生物在开发具有抗炎和抗菌功效的新药中的潜力。

此外,一些新的 3-[5-(4-取代)苯基-1,3,4-恶二唑-2 基]-2-苯乙烯基喹唑啉-4(3H)-酮的合成和抗菌活性进一步说明了源自苯甲醛 4-喹唑啉基腙的化合物的抗菌潜力。这些化合物已针对各种细菌和真菌菌株进行了测试,为设计新的抗菌剂提供了见解(V. Gupta 等,2008)。

环境应用

除了其药用应用外,苯甲醛 4-喹唑啉基腙的衍生物还用于环境研究,例如在水处理过程中检查卡马西平等药物的转化产物 (TP)。研究已经确定了与苯甲醛相关的喹唑啉 TP,并评估了它们的细胞毒性和遗传毒性,为评估药物污染物的环境影响提供了关键信息(韩迎男等,2018)。

作用机制

Benzaldehyde, a component of Benzaldehyde 4-quinazolinylhydrazone, binds chemically to cellular macromolecules, particularly to free amino groups of proteins (e.g., in cell membranes) . After inhalation exposure, benzaldehyde is rapidly distributed, especially in the blood and kidneys, and excreted very rapidly almost exclusively with the urine with a half-time of about 10 minutes .

安全和危害

Benzaldehyde, a component of Benzaldehyde 4-quinazolinylhydrazone, is classified as a flammable liquid (Category 4), H227 . It can cause skin irritation (Category 2), H315, and serious eye irritation (Category 2A), H319 . It may also cause respiratory irritation (Category 3), H335 . It is harmful if inhaled (Category 4), H332, and may damage fertility or the unborn child (Category 1B), H360 . It is toxic to aquatic life with long-lasting effects (Categories 2), H411 .

未来方向

The future directions of Benzaldehyde 4-quinazolinylhydrazone research could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, lignin valorization, which involves the disassembly of lignin into aromatic monomers, is of great interest because it enables the formation of highly functionalized, valuable compounds . This could potentially involve Benzaldehyde 4-quinazolinylhydrazone or similar compounds.

属性

IUPAC Name |

N-[(E)-benzylideneamino]quinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4/c1-2-6-12(7-3-1)10-18-19-15-13-8-4-5-9-14(13)16-11-17-15/h1-11H,(H,16,17,19)/b18-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USQZQVMBYROFJP-VCHYOVAHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NNC2=NC=NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=N/NC2=NC=NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzaldehyde 4-quinazolinylhydrazone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(E)-furan-2-ylmethylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2987071.png)

![N-(acenaphtho[1,2-d]thiazol-8-yl)-1-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B2987073.png)

![ethyl (4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate](/img/structure/B2987076.png)

![2-benzamido-N-phenethyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2987078.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2987079.png)

![4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-prop-2-enylbenzamide](/img/structure/B2987082.png)

![6-chloro-3-(4-fluorophenyl)-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2987086.png)

![5-Chloro-4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-nitrobenzoic acid](/img/structure/B2987091.png)